REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([CH3:7])[N:6]=1.Br[CH2:9][C:10]([C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=1)=O.C(=O)(O)[O-].[Na+]>CCO>[CH3:7][C:5]1[N:6]2[CH:9]=[C:10]([C:12]3[CH:13]=[CH:14][C:15]([N+:18]([O-:20])=[O:19])=[CH:16][CH:17]=3)[N:1]=[C:2]2[S:3][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
NC=1SC=C(N1)C
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure and DCM (75 ml)
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
FILTRATION
|
Details
|
The insoluble material was collected by filtration
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (50:1 DCM/MeOH)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N2C(SC1)=NC(=C2)C2=CC=C(C=C2)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.266 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |